N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.: 1211245-08-7
Cat. No.: VC4526037
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211245-08-7 |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.35 |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19) |
| Standard InChI Key | DZVSHYRHMLPJKA-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C |
Introduction
Synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
General Synthetic Pathways
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions that integrate the benzo[d]thiazole and pyrazole moieties through amide bond formation. The general synthetic strategy includes:
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Preparation of Benzo[d]thiazole Derivative: Starting from commercially available precursors such as o-phenylenediamine and ethyl bromoacetate, benzo[d]thiazoles are synthesized via cyclization reactions under acidic or basic conditions.
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Functionalization with Ethoxy Group: The introduction of an ethoxy substituent at the desired position is achieved through electrophilic aromatic substitution or alkylation reactions.
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Synthesis of Pyrazole Core: Pyrazoles are typically synthesized via condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds.
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Amide Bond Formation: The final step involves coupling the benzo[d]thiazole derivative with the pyrazole derivative using coupling agents such as carbodiimides (e.g., DCC or EDC) in the presence of catalysts like DMAP.
Reaction Conditions
The synthesis requires precise control over reaction conditions, including temperature, pH, solvent choice, and reaction time, to ensure high yields and purity of the target compound.
Challenges in Synthesis
Key challenges include:
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Regioselectivity in functionalization reactions.
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Optimization of coupling reactions to minimize side products.
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Purification of intermediates and final products.
Physicochemical Properties
Basic Properties
The physicochemical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are summarized in Table 3.1.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Spectroscopic Characterization
The structural elucidation of this compound is typically performed using spectroscopic techniques such as:
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Nuclear Magnetic Resonance (NMR): NMR and NMR provide information on chemical shifts corresponding to protons and carbons in different environments.
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Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands (e.g., C=O stretching for carboxamide).
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Biological Activities
Antimicrobial Properties
N-(4-Ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves inhibition of key enzymes involved in microbial metabolism or disruption of cell membrane integrity.
Anti-inflammatory Activity
The compound's ability to inhibit pro-inflammatory cytokines makes it a promising candidate for treating inflammatory diseases.
Applications in Medicinal Chemistry
Drug Development
Due to its diverse biological activities, N-(4-Ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is being explored as a lead compound for developing novel therapeutics for infectious diseases, cancer, and inflammatory disorders.
Molecular Targeting
Its unique structure allows for selective interaction with biological targets, making it suitable for use in precision medicine .
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